BenchChemオンラインストアへようこそ!

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Kinase inhibitor design Scaffold morphing Cross-coupling regiochemistry

This 2H-pyrazolo[4,3-b]pyridine is uniquely positioned as a drop-in Suzuki–Miyaura partner for ALK5 back-pocket engagement (co-crystal PDB 5USQ) and PDE1/2/TRK inhibitor libraries. The N2-methyl regiochemistry and C7-Br handle (C–Br bond ~69 kcal/mol) deliver milder coupling conditions and higher conversion than 1H-tautomers, N1-methyl, 6-bromo (CAS 1897500-19-4), or chloro analogs. For focused kinase or PDE SAR exploration, this is the scaffold specification that replicates published nanomolar activity.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1350648-87-1
Cat. No. B3099099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
CAS1350648-87-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C(=CC=N2)Br
InChIInChI=1S/C7H6BrN3/c1-11-4-6-7(10-11)5(8)2-3-9-6/h2-4H,1H3
InChIKeyMHJKPNLIUZPFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 1350648-87-1): A Strategic Heterocyclic Building Block for Kinase and PDE Drug Discovery


7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 1350648-87-1) is a brominated bicyclic heteroaromatic compound with molecular formula C₇H₆BrN₃ and molecular weight 212.05 g/mol . The compound features a fused pyrazolo[4,3-b]pyridine core with a methyl group at the N2 position and a bromine atom at the C7 position. This structural motif positions the compound as a versatile intermediate for the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators, with the 7-bromo substituent serving as a critical functional handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The pyrazolo[4,3-b]pyridine scaffold has been validated in multiple drug discovery programs, including ALK5 (activin receptor-like kinase 5) inhibitors where 7-substituted derivatives demonstrated improved ADME properties relative to earlier quinoline-based leads [2], as well as PDE1 and PDE2 inhibitor programs targeting neurodegenerative and psychiatric disorders [3].

Why 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs in Medicinal Chemistry Workflows


The specific substitution pattern of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine confers unique synthetic and pharmacological properties that cannot be replicated by alternative pyrazolopyridine regioisomers or differentially substituted analogs. The 7-bromo position is the primary site for Suzuki-Miyaura cross-coupling diversification, and substitution at this exact position has been structurally validated in ALK5 co-crystal structures (PDB 5USQ) to orient coupled aryl/heteroaryl groups into the kinase back pocket for enhanced potency and selectivity [1]. The N2-methyl regioisomer (2H-pyrazolo[4,3-b]pyridine) exhibits distinct electronic distribution and hydrogen-bonding capacity compared to the 1H-tautomer or N1-methyl derivatives, affecting both synthetic reactivity and target binding [2]. Furthermore, bromine versus chlorine at C7 presents a measurable difference in cross-coupling efficiency: the C-Br bond (~69 kcal/mol) is significantly weaker than the C-Cl bond (~84 kcal/mol), enabling milder Suzuki reaction conditions and higher conversion rates in library synthesis [3]. Generic substitution with 6-bromo isomers (CAS 1897500-19-4) or non-halogenated cores would fundamentally alter both the synthetic tractability and the downstream SAR of any resulting compound library.

Quantitative Differentiation Evidence: 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine vs. Closest Analogs


Regioisomeric Selectivity: 7-Bromo vs. 6-Bromo Substitution in Pyrazolo[4,3-b]pyridine Scaffolds

The 7-position of the pyrazolo[4,3-b]pyridine scaffold is the validated site for diversification in ALK5 inhibitor programs, with 7-substituted derivatives demonstrating potent enzyme inhibition (IC₅₀ values in the nanomolar range) and improved ADME properties compared to quinoline leads. The 7-bromo compound specifically serves as the key intermediate for Suzuki coupling to install diverse aryl/heteroaryl groups that occupy the kinase back pocket as confirmed by X-ray co-crystallography (PDB 5USQ). In contrast, 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 1897500-19-4) is a distinct regioisomer that would direct coupled substituents to a different vector in the binding site, fundamentally altering SAR outcomes [1][2].

Kinase inhibitor design Scaffold morphing Cross-coupling regiochemistry

C-Br vs. C-Cl Bond Dissociation Energy: Quantitative Reactivity Advantage in Cross-Coupling

The carbon-bromine bond in 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has a bond dissociation energy (BDE) of approximately 69 kcal/mol, compared to approximately 84 kcal/mol for the carbon-chlorine bond in 7-chloro analogs such as 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 94220-43-6) or 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine [1]. This ~15 kcal/mol difference translates to significantly milder Suzuki-Miyaura coupling conditions for the bromo compound, typically enabling reactions at 60-80°C with standard Pd catalysts, whereas chloro analogs often require elevated temperatures (>100°C), specialized ligands (e.g., SPhos, XPhos), or longer reaction times to achieve comparable conversions [2][3].

Palladium catalysis Suzuki-Miyaura coupling Bond dissociation energy Medicinal chemistry

Scaffold Performance: ADME Improvement in ALK5 Inhibitor Series vs. Quinoline Leads

In a published structure-based drug design program, a 4-substituted quinoline screening hit was transformed via scaffold morphing into a 7-substituted-pyrazolo[4,3-b]pyridine series. The pyrazolo[4,3-b]pyridine analogs demonstrated significantly improved ADME properties compared to the quinoline precursors. Specifically, while the quinoline-based leads exhibited high in vitro clearance in both rat and human microsomes, the scaffold-morphed pyrazolo[4,3-b]pyridine series—synthesized via diversification of 7-substituted intermediates including 7-bromo derivatives—showed substantially reduced intrinsic clearance and enhanced drug-likeness [1][2]. The 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine serves as the gateway intermediate for accessing this validated chemical space.

ADME optimization ALK5 inhibitor In vitro clearance Scaffold morphing

N2-Methyl vs. N1-Methyl Regioisomer Differentiation in CB2 Receptor Ligand Programs

Studies on N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands have demonstrated that the position of N-alkylation (N1 vs. N2) significantly alters both synthetic accessibility and pharmacological profile. The N2-methyl series (to which 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine belongs) provides a distinct regioisomeric starting point that yields different downstream SAR compared to N1-methyl derivatives [1]. This regioisomeric differentiation is critical because N1 vs. N2 substitution affects the electron density distribution on the pyrazole ring, which in turn modulates the reactivity of the 7-position bromine in cross-coupling reactions and the hydrogen-bonding capacity of the pyridine nitrogen in target engagement [2].

Cannabinoid receptor Regioisomer SAR N-alkylation Pyrazolopyridine

Target Engagement Validation: 7-Position Bromine Enables PDE Inhibitor Library Synthesis

Patent literature from H. Lundbeck A/S (AU2017291794A1) and other applicants (CR20190003A) explicitly claims 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 and PDE2 inhibitors for the treatment of neurodegenerative and psychiatric disorders. The 7-position of the pyrazolo[4,3-b]pyridine core is the key diversification site in these patent series, with 7-bromo intermediates serving as the essential synthetic handle for introducing diverse substituents via palladium-catalyzed cross-coupling. The 7-bromo-2-methyl variant specifically maps onto the N2-alkylated subseries claimed in multiple PDE inhibitor patents [1][2]. PDE2 inhibition assays using fluorescence polarization (FP) methodology have been established for this compound class, providing a validated screening pathway for libraries derived from this intermediate [3].

PDE1 inhibitor PDE2 inhibitor Neurodegeneration Psychiatric disorders

High-Value Application Scenarios for 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine in Drug Discovery and Chemical Biology


ALK5 (TGF-β Type I Receptor) Kinase Inhibitor Lead Optimization

Use 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine as the core intermediate for Suzuki-Miyaura diversification at the 7-position to generate focused libraries of ALK5 inhibitors. The resulting 7-aryl/heteroaryl derivatives have been validated in co-crystal structures (PDB 5USQ) to engage the kinase back pocket, and the scaffold class has demonstrated improved ADME properties relative to quinoline-based leads. This application is supported by published SAR studies demonstrating nanomolar ALK5 inhibition for optimized 7-substituted analogs [1].

Parallel Synthesis of PDE1/PDE2 Inhibitor Libraries for CNS Drug Discovery

Employ the compound as a versatile Suzuki coupling partner for high-throughput parallel synthesis of PDE1 and PDE2 inhibitor candidates targeting neurodegenerative and psychiatric indications. The 7-bromo handle enables efficient diversification under mild conditions, and the resulting analogs map directly onto the N2-alkylated pyrazolo[4,3-b]pyridine subseries claimed in PDE inhibitor patents from major pharmaceutical companies [1]. Fluorescence polarization assays are established for rapid biochemical screening of the resulting libraries .

CB2 Receptor Modulator Synthesis for Immuno-Oncology and Pain Research

Utilize the N2-methyl regioisomer as a starting point for synthesizing pyrazolo[4,3-b]pyridine-5-one derivatives with CB2 receptor activity. The specific N2-methyl substitution pattern aligns with published SAR studies on cannabinoid receptor type 2 ligands, where N-alkylation position significantly influences both synthetic efficiency and pharmacological profile [1]. The 7-bromo group provides a handle for late-stage functionalization to tune receptor selectivity and physicochemical properties.

TRK Kinase Chemical Probe Development

Leverage the compound as a starting scaffold for developing tropomyosin receptor kinase (TRK) chemical probes. Biological activity data indicate that pyrazolo[4,3-b]pyridine derivatives can inhibit TRK phosphorylation, disrupting downstream Ras/Erk and PI3K/Akt signaling pathways critical for cell survival and proliferation in cancer models [1]. The 7-bromo intermediate enables rapid SAR exploration around the pyrazolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.